Perfluoro(1-ethyl-3-propoxycyclohexane)

Descripción

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

Perfluoro(1-ethyl-3-propoxycyclohexane) is classified within the broad group of per- and polyfluoroalkyl substances (PFAS). PFAS are a large and diverse family of synthetic chemicals that have been in commercial use since the 1940s due to their unique ability to repel both water and oil. This category includes a wide range of chemical structures, but all share the common feature of having carbon chains fully or partially saturated with fluorine atoms.

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes to the extreme stability and persistence of PFAS in the environment, leading to their characterization as "forever chemicals." Perfluoro(1-ethyl-3-propoxycyclohexane), being a fully fluorinated compound (a perfluoroalkyl substance), exemplifies the chemical stability associated with this class of molecules.

Significance of Perfluorinated Cyclic Ethers in Contemporary Chemical Research

Perfluorinated cyclic ethers, the subclass to which Perfluoro(1-ethyl-3-propoxycyclohexane) belongs, are of significant interest in modern chemical research. The incorporation of an ether linkage and a cyclic structure into a perfluorinated molecule can modify its physical and chemical properties in nuanced ways compared to linear perfluoroalkanes.

These compounds are explored for a variety of specialized applications, including as high-performance lubricants, heat transfer fluids, and dielectric fluids, particularly in aggressive chemical and high-temperature environments. The cyclic nature of the molecule can influence properties such as viscosity, boiling point, and conformational behavior. Research in this area is driven by the need for advanced materials with exceptional performance characteristics for the electronics, aerospace, and chemical industries.

Historical Context of Fluorocarbon Chemistry Relevant to Perfluoro(1-ethyl-3-propoxycyclohexane)

The field of fluorocarbon chemistry has its roots in the early 20th century, with significant advancements made during the Manhattan Project in World War II, where uranium hexafluoride was used for uranium enrichment. A pivotal development in the production of perfluorinated compounds was the invention of the electrochemical fluorination (ECF) process, also known as the Simons process, by Joseph H. Simons in the 1930s. rsc.org

This process allows for the substitution of all hydrogen atoms in a hydrocarbon with fluorine atoms by electrolysis in anhydrous hydrogen fluoride (B91410). rsc.org The Simons process is a foundational method for the industrial synthesis of a wide array of perfluorinated compounds, including ethers, and it is the most probable synthetic route for Perfluoro(1-ethyl-3-propoxycyclohexane) from its hydrocarbon analog, 1-ethyl-3-propoxycyclohexane. rsc.org The commercial production of various fluorochemicals by companies like 3M began in the post-war era, leading to the widespread use of PFAS in numerous industrial and consumer products. rsc.org

Detailed Research Findings

While specific research dedicated exclusively to Perfluoro(1-ethyl-3-propoxycyclohexane) is not extensively available in public literature, its properties and behavior can be inferred from the broader body of research on perfluorinated cyclic ethers and other PFAS. The following sections detail the likely synthesis and general physicochemical properties based on established principles of fluorocarbon chemistry.

Synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane)

The most probable method for the synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane) is through the electrochemical fluorination (ECF) of its hydrocarbon precursor, 1-ethyl-3-propoxycyclohexane. The Simons ECF process involves the electrolysis of a solution of the organic starting material in anhydrous hydrogen fluoride. A nickel anode is typically used, and the process is carried out at a low voltage (around 5-6 V). rsc.org

During this process, the hydrogen atoms on the cyclohexane (B81311) ring, the ethyl group, and the propoxy group are systematically replaced by fluorine atoms. The process is known to sometimes result in molecular rearrangements and fragmentation, which can affect the yield of the desired product.

Physicochemical Properties

Table of Estimated Physicochemical Properties

| Property | Estimated Value for Perfluoro(1-ethyl-3-propoxycyclohexane) | Comparative Data for Similar Perfluorinated Compounds |

|---|---|---|

| Boiling Point | ~150-170 °C | Perfluoro(methylcyclohexane) (C₇F₁₄): 76 °CPerfluorodecalin (C₁₀F₁₈): 142 °C |

| Density | ~1.8 - 1.9 g/cm³ | Perfluoro(methylcyclohexane) (C₇F₁₄): 1.787 g/cm³Perfluorodecalin (C₁₀F₁₈): 1.908 g/cm³ |

| Refractive Index | ~1.30 - 1.32 | Perfluoro(methylcyclohexane) (C₇F₁₄): ~1.28Perfluorodecalin (C₁₀F₁₈): ~1.31 |

| Vapor Pressure | Low | Perfluoroalkanes have higher vapor pressures than their hydrocarbon counterparts of similar molecular weight. |

| Solubility | Insoluble in water; soluble in highly fluorinated solvents. | Generally, perfluorinated compounds are immiscible with most common organic solvents. |

Disclaimer: The values in this table are estimations based on trends observed in similar perfluorinated compounds and are for illustrative purposes only. Experimental data for Perfluoro(1-ethyl-3-propoxycyclohexane) is not publicly available.

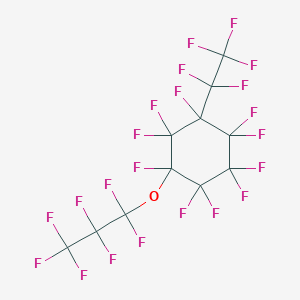

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,5,5,6-decafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11F22O/c12-1(4(17,18)9(26,27)28)2(13,14)5(19,20)6(21,22)8(25,3(1,15)16)34-11(32,33)7(23,24)10(29,30)31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWVJLNGXBWWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379815 | |

| Record name | Perfluoro-1-ethyl-3-propoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400626-82-6 | |

| Record name | Perfluoro-1-ethyl-3-propoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Perfluoro 1 Ethyl 3 Propoxycyclohexane

Comprehensive Analysis of Perfluorination Techniques

The complete substitution of hydrogen with fluorine in an organic molecule, or perfluorination, can be achieved through several methods. The most prominent of these for compounds like Perfluoro(1-ethyl-3-propoxycyclohexane) are Electrochemical Fluorination (ECF) and direct fluorination with elemental fluorine.

Electrochemical Fluorination (ECF) Approaches for Cyclic Ethers

Electrochemical fluorination, particularly the Simons process, stands as a foundational industrial method for the production of a wide range of perfluorinated compounds, including ethers. fluorine1.ru This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (B91410) (HF).

For a cyclic ether precursor, the ECF process can be represented by the following general equation:

C₁₁H₂₂O + 22 HF → C₁₁F₂₂O + 22 H₂

While effective for producing perfluorinated materials, the Simons process is often associated with certain challenges. The harsh reaction conditions can lead to significant fragmentation of the carbon skeleton and isomerization, resulting in a mixture of products and consequently, lower yields of the desired compound. core.ac.uk The efficiency and product distribution are highly dependent on various parameters.

| Parameter | Typical Range | Impact on Fluorination |

| Cell Voltage | 5 - 6 V | Controls the formation of the active nickel fluoride layer. |

| Current Density | 20 - 25 mA/cm² | Influences reaction rate and can affect product degradation. |

| Temperature | 0 - 25 °C | Affects electrolyte conductivity and reaction kinetics. |

| Substrate Conc. | 5 - 15 wt% | Higher concentrations can lead to polymerization and tar formation. |

This table presents typical parameters for the Simons Electrochemical Fluorination of organic compounds, which would be applicable to the synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane).

Direct Fluorination Utilizing Elemental Fluorine

Direct fluorination involves the reaction of an organic substrate with elemental fluorine (F₂), the most reactive element. This high reactivity presents a significant challenge, as the reactions are extremely exothermic and can proceed explosively, leading to the complete degradation of the organic molecule into carbon tetrafluoride and hydrogen fluoride. khanacademy.org

To control this reactivity, specialized techniques are employed. The most common approach is to heavily dilute the fluorine gas with an inert gas, such as nitrogen or helium, and to conduct the reaction at very low temperatures. The reaction is understood to proceed via a free-radical chain mechanism. researchgate.net

The process begins with an initiation step where fluorine radicals (F•) are generated, typically through thermal or photochemical homolytic cleavage of the F-F bond.

F₂ → 2 F•

In the propagation steps, a fluorine radical abstracts a hydrogen atom from the hydrocarbon precursor, forming a carbon-centered radical (alkyl radical) and HF. This alkyl radical then reacts with another molecule of F₂ to form the C-F bond and generate a new fluorine radical, which continues the chain.

R-H + F• → R• + HF R• + F₂ → R-F + F•

The termination steps involve the combination of any two radical species to form a stable molecule, thus ending the chain reaction.

R• + R• → R-R R• + F• → R-F F• + F• → F₂

For a molecule like 1-ethyl-3-propoxycyclohexane, hydrogen abstraction will preferentially occur at tertiary C-H bonds, followed by secondary, and then primary, due to the relative stability of the resulting carbon radicals. However, the extreme reactivity of the fluorine radical makes it relatively unselective. Careful control of reaction conditions is paramount to minimize fragmentation and achieve complete perfluorination.

| Parameter | Typical Condition | Rationale |

| Fluorine Conc. | 1-10% in N₂ or He | Controls the rate of reaction and dissipates heat. |

| Temperature | -78 °C to 25 °C | Reduces the reaction rate to prevent explosion and degradation. |

| Reactor Type | Packed bed or jet reactor | Maximizes surface area for heat and mass transfer. |

| Substrate Phase | Vapor or solution | Dilutes the substrate to help control the reaction. |

This table outlines typical conditions for the direct fluorination of hydrocarbons with elemental fluorine, which would be adapted for the synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane).

Selective Fluorine Exchange Reactions and Their Mechanisms

Fluorine exchange reactions, such as the Halex process, are powerful methods for introducing fluorine into organic molecules by replacing other halogens (typically chlorine or bromine) with fluorine. This is a nucleophilic substitution reaction, typically carried out using a source of fluoride ions, such as potassium fluoride (KF) or spray-dried KF, often in a polar aprotic solvent like sulfolane (B150427) or dimethylformamide.

The general mechanism involves the nucleophilic attack of a fluoride ion on a carbon atom bearing a leaving group (e.g., Cl, Br). The efficacy of the reaction is highly dependent on the substrate. The reaction is most effective for activated halides, such as allylic, benzylic, or α-halo carbonyl compounds.

While crucial for the synthesis of many selectively fluorinated compounds, halogen exchange is generally not a practical method for achieving perfluorination of a saturated hydrocarbon backbone like that in Perfluoro(1-ethyl-3-propoxycyclohexane). The primary reason is the difficulty in preparing the corresponding perchloro- or perbromo- precursor. Furthermore, as more fluorine atoms are added to the molecule, the remaining C-Cl or C-Br bonds become increasingly less reactive towards nucleophilic substitution due to the strong electron-withdrawing effects of the fluorine atoms. Therefore, ECF and direct fluorination remain the primary methods for exhaustive fluorination of such substrates.

Precursor Design and Synthesis Strategies for Perfluoro(1-ethyl-3-propoxycyclohexane)

The successful synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane) is critically dependent on the efficient and pure synthesis of its non-fluorinated hydrocarbon precursor, 1-ethyl-3-propoxycyclohexane . The structure of this precursor dictates the final arrangement of the carbon skeleton in the perfluorinated product, as significant rearrangement is undesirable.

A logical and widely applicable method for the synthesis of such an ether is the Williamson ether synthesis . acs.orgresearchgate.net This method involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. acs.org For the synthesis of 1-ethyl-3-propoxycyclohexane, two main pathways are conceivable:

Pathway A: Reaction of the sodium or potassium salt of 1-ethyl-3-cyclohexanol with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

Pathway B: Reaction of sodium propoxide with 1-halo-3-ethylcyclohexane.

Pathway A is generally preferred. The Sₙ2 reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. khanacademy.org In Pathway A, a primary propyl halide is used, which is an excellent substrate for Sₙ2 displacement. In Pathway B, a secondary cyclohexyl halide is required, which would likely lead to a significant amount of the elimination byproduct, ethylcyclohexene.

The synthesis would proceed in two main steps:

Formation of the Alkoxide: 1-ethyl-3-cyclohexanol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.net The use of NaH is advantageous as the only byproduct is hydrogen gas, which bubbles out of the reaction mixture. nsf.gov

Nucleophilic Substitution: 1-Bromopropane is then added to the solution of the alkoxide. The alkoxide oxygen acts as a nucleophile, attacking the primary carbon of 1-bromopropane and displacing the bromide ion to form the desired ether.

The starting material, 1-ethyl-3-cyclohexanol, can be synthesized from commercially available precursors such as 3-ethylcyclohexanone (B1604563) via reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄), or from resorcinol (B1680541) through a series of reduction and alkylation steps.

Reaction Mechanisms and Kinetic Studies in Perfluoro(1-ethyl-3-propoxycyclohexane) Synthesis

Understanding the reaction mechanisms and kinetics is essential for optimizing the synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane) by minimizing side reactions and maximizing yield.

Mechanism of Electrochemical Fluorination (Simons Process): The mechanism of the Simons ECF process is complex and not fully elucidated, but it is generally accepted to be an indirect process. mdpi.com The key steps are:

Anode Passivation and Film Formation: Upon application of a potential (5-6 V), the nickel anode is oxidized in the anhydrous HF electrolyte to form a passivating layer of NiF₂. Further oxidation at higher potentials leads to the formation of a complex, high-valent nickel fluoride film (NiFₓ where x > 2) on the anode surface. numberanalytics.com

Fluorination via Mediator: This NiFₓ film acts as the fluorinating agent. The organic substrate adsorbs onto this surface and undergoes a series of hydrogen-for-fluorine exchanges. The process is thought to involve radical or cationic intermediates generated on the surface. The nickel fluoride film is continuously regenerated electrochemically. This indirect mechanism explains why a wide variety of organic compounds, even those that are difficult to oxidize directly, can be fluorinated. The process is essentially a chemical fluorination occurring at the anode surface, driven by the electrochemical regeneration of the fluorinating agent.

Mechanism of Direct Fluorination: As previously mentioned, direct fluorination with F₂ proceeds via a free-radical chain reaction. researchgate.net For an ether like 1-ethyl-3-propoxycyclohexane, the initial hydrogen abstraction by a fluorine radical is the key selectivity-determining step. The C-H bonds alpha to the ether oxygen are significantly weaker than other secondary C-H bonds on the cyclohexane (B81311) ring due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |

| Primary C-H (in propane) | 423 |

| Secondary C-H (in propane) | 413 |

| α-C-H in an ether (e.g., diethyl ether) | ~395 |

This table shows representative C-H bond dissociation energies (BDEs). The lower BDE for the α-C-H bond in ethers indicates it is the most likely site for initial hydrogen abstraction in a free-radical reaction. ul.pt

Therefore, the initial attack is most likely to occur at one of the four C-H bonds adjacent to the ether oxygen. However, the high reactivity of the fluorine radical leads to a relatively low selectivity, and as fluorination proceeds, the electronic effects of the newly introduced fluorine atoms will alter the reactivity of the remaining C-H bonds.

For direct fluorination , the kinetics are characteristic of radical chain reactions. The rate is dependent on the rate of initiation (concentration of fluorine radicals) and the concentrations of both the fluorine and the organic substrate. The reaction rate can be described by complex rate laws that account for the individual propagation and termination steps. In practice, the reaction is controlled not by intrinsic kinetics but by the rate at which the reactants are mixed (i.e., the flow rate of dilute fluorine gas) to manage the extreme exothermicity.

Advanced Purification and Isolation Techniques for Perfluorinated Cyclic Compounds

The crude product from either ECF or direct fluorination is typically a complex mixture containing the desired Perfluoro(1-ethyl-3-propoxycyclohexane), partially fluorinated intermediates, isomers (both constitutional and stereoisomers), and fragmentation products. The separation and purification of the target compound from these byproducts are critical and often challenging due to the similar physical properties of perfluorinated compounds.

Fractional and Heteroazeotropic Distillation: Perfluorinated compounds often have boiling points that are close to their hydrocarbon analogues of similar molecular weight, but they are significantly more volatile than hydrocarbons of similar boiling points. researchgate.net Fractional distillation is a primary method for separating components with different boiling points. wikipedia.orglibretexts.org For isomers with very close boiling points, this method may be inefficient.

In such cases, heteroazeotropic distillation can be a powerful technique. This involves adding an agent (often a hydrocarbon or polar solvent like acetone) that forms a low-boiling azeotrope with one or more of the components in the mixture. wikipedia.org Because perfluorocarbons and hydrocarbons are typically immiscible, a heteroazeotrope is formed, which, upon condensation, separates into two liquid phases that can be easily separated. This can significantly enhance the separation factor between close-boiling isomers.

Chromatographic Methods: For high-purity isolation, especially of specific isomers, chromatographic techniques are indispensable.

Gas Chromatography (GC): On an analytical scale, GC is an excellent tool for determining the composition of the product mixture and identifying different isomers. nih.govnih.gov For preparative-scale separations, specialized preparative GC systems can be used to isolate gram quantities of pure isomers. Columns with fluorinated stationary phases can offer unique selectivity for separating fluorinated compounds.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is another powerful tool for isolating pure compounds. dntb.gov.ua Reversed-phase HPLC using columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) phases) can provide excellent separation of complex mixtures of perfluorinated isomers, exploiting subtle differences in polarity and fluorophilicity.

Advanced Spectroscopic and Structural Elucidation of Perfluoro 1 Ethyl 3 Propoxycyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Perfluoro(1-ethyl-3-propoxycyclohexane)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. nih.gov A combination of ¹⁹F, ¹³C, and other multinuclear NMR experiments would provide a definitive picture of the compound's connectivity and stereochemistry.

Elucidation of Molecular Structure via ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is exceptionally informative for perfluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. thermofisher.com The spectrum of Perfluoro(1-ethyl-3-propoxycyclohexane) would be expected to show a series of distinct signals for each chemically non-equivalent fluorine environment.

The chemical shifts (δ) in ¹⁹F NMR are spread over a wide range, allowing for excellent resolution of signals. thermofisher.com For this molecule, distinct regions in the spectrum would correspond to the fluorine atoms on the perfluorocyclohexane (B1265658) ring, the perfluoroethyl group (-CF₂-CF₃), and the perfluoropropoxy group (-O-CF₂-CF₂-CF₃). Typically, the terminal -CF₃ groups of the side chains would appear at the highest field (around -82 ppm), while the -CF₂- groups adjacent to the oxygen atom would be shifted significantly downfield. nsf.gov The fluorine atoms on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to geminal (²JFF) and vicinal (³JFF) couplings.

The analysis of coupling constants is crucial for assigning specific resonances and determining the three-dimensional structure. For instance, the magnitude of vicinal coupling constants can help differentiate between axial and equatorial fluorine atoms on the cyclohexane ring, providing insight into the ring's conformation. semanticscholar.org Multi-dimensional NMR experiments like ¹⁹F-¹⁹F COSY would be instrumental in establishing the connectivity between different fluorine-containing groups. mdpi.com

Illustrative ¹⁹F NMR Data Interpretation

| Structural Unit | Expected Chemical Shift Range (ppm, relative to CFCl₃) | Expected Multiplicity | Notes |

|---|---|---|---|

| Perfluoroethyl -CF₃ | ~ -82 | Triplet | Coupled to the adjacent -CF₂- group. |

| Perfluoroethyl -CF₂- | ~ -110 to -125 | Quartet of multiplets | Coupled to the terminal -CF₃ and ring fluorines. |

| Perfluoropropoxy -CF₃ | ~ -82 | Triplet | Coupled to the adjacent -CF₂- group. |

| Perfluoropropoxy -O-CF₂- | ~ -80 to -90 | Triplet of multiplets | Shifted downfield due to the electronegative oxygen atom. |

| Perfluoropropoxy -CF₂- | ~ -120 to -130 | Multiplet | Complex splitting due to coupling with neighboring -CF₂- groups. |

Application of ¹³C NMR and Multi-Nuclear NMR Techniques

While ¹⁹F NMR provides information from the fluorine perspective, ¹³C NMR is essential for elucidating the carbon backbone of the molecule. In the ¹³C NMR spectrum of Perfluoro(1-ethyl-3-propoxycyclohexane), each carbon atom would appear as a complex multiplet due to coupling with directly attached (¹JCF) and more distant (²JCF, ³JCF) fluorine atoms. These C-F coupling constants are typically large and provide valuable structural information. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. acs.orgchromatographyonline.com For Perfluoro(1-ethyl-3-propoxycyclohexane) (C₁₁F₂₂O), HRMS would verify the molecular formula by matching the experimentally measured mass to the calculated exact mass (565.9679 g/mol ) within a very low margin of error (typically <5 ppm). nih.govscbt.com

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. acs.org Perfluorinated compounds often undergo fragmentation through the cleavage of C-C bonds. acs.org Expected fragmentation pathways for this molecule would include the loss of the perfluoroethyl radical (•C₂F₅), the perfluoropropoxy radical (•OC₃F₇), or smaller perfluoroalkyl fragments. The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. nih.govnih.gov

Hypothesized Fragmentation Data from HRMS

| Fragment Ion | Neutral Loss | Notes |

|---|---|---|

| [M - C₂F₅]⁺ | •C₂F₅ | Loss of the perfluoroethyl group. |

| [M - C₃F₇]⁺ | •C₃F₇ | Loss of the perfluoropropyl portion of the propoxy group. |

| [M - OC₃F₇]⁺ | •OC₃F₇ | Loss of the entire perfluoropropoxy group. |

| [C₆F₁₀(C₂F₅)]⁺ | C₃F₇O• | Cleavage of the ether bond and loss of the propoxy radical. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and bonding within a molecule. nih.gov For perfluorinated compounds, the spectra are typically dominated by intense absorptions corresponding to C-F bond stretching and bending vibrations.

In the IR spectrum of Perfluoro(1-ethyl-3-propoxycyclohexane), the most prominent features would be a series of very strong absorption bands in the 1100–1350 cm⁻¹ region, which are characteristic of C-F stretching modes. nih.gov The C-O-C stretching vibration of the ether linkage would also be expected in the fingerprint region.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR spectroscopy. nih.gov It is particularly sensitive to symmetric vibrations and the C-C backbone of the perfluorinated structure. acs.org Key Raman spectral features for perfluorinated compounds often appear at lower frequencies, with characteristic bands around 300, 380, and 785 cm⁻¹. acs.orgspectroscopyonline.com The combination of IR and Raman data would provide a comprehensive vibrational fingerprint of the molecule.

X-ray Crystallography and Electron Diffraction Studies of Perfluoro(1-ethyl-3-propoxycyclohexane) Analogs (if applicable)

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute configuration. nih.gov To date, a crystal structure for Perfluoro(1-ethyl-3-propoxycyclohexane) has not been reported in the scientific literature.

However, studies on analogous compounds like dodecafluorocyclohexane (C₆F₁₂) and undecafluorocyclohexane (B3350823) (C₆HF₁₁) have been performed. nih.gov These studies confirm that the perfluorocyclohexane ring adopts a chair conformation, similar to its hydrocarbon counterpart. These structures serve as excellent models for predicting the likely solid-state conformation and molecular packing of Perfluoro(1-ethyl-3-propoxycyclohexane).

Conformational Analysis of the Perfluorinated Cyclohexane Ring and Side Chains

Like cyclohexane, the perfluorocyclohexane ring is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. libretexts.orgyoutube.com The process of ring inversion, where one chair conformer converts to another, is a dynamic equilibrium. libretexts.orgresearchgate.net In this process, all axial substituents become equatorial, and vice versa.

For Perfluoro(1-ethyl-3-propoxycyclohexane), the two bulky perfluoroalkyl substituents (ethyl and propoxy groups) will have a strong preference for the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions. nih.gov The introduction of multiple fluorine atoms significantly impacts the conformational behavior of cyclic systems due to a combination of steric and electronic effects, such as dipole-dipole and hyperconjugative interactions. nih.govacs.org Variable-temperature NMR studies could be used to probe the energetics of this ring-flipping process and determine the relative stability of the different conformers. semanticscholar.orgacs.org

Chemical Reactivity and Transformation Mechanisms of Perfluoro 1 Ethyl 3 Propoxycyclohexane

Evaluation of Chemical Stability under Diverse Environmental and Industrial Conditions

No specific studies were identified that evaluate the chemical stability of Perfluoro(1-ethyl-3-propoxycyclohexane) under various conditions such as pH, temperature, and microbial action.

Mechanistic Investigations of Degradation Pathways

Detailed mechanistic studies on the degradation of Perfluoro(1-ethyl-3-propoxycyclohexane) are not available. This includes a lack of information on:

Hydrolytic Stability and Proposed Reaction Mechanisms

There is no available data on the hydrolysis of Perfluoro(1-ethyl-3-propoxycyclohexane) or any proposed reaction mechanisms.

Photolytic and Radiolytic Degradation Processes

Information regarding the degradation of this specific compound through the action of light (photolysis) or ionizing radiation (radiolysis) could not be found.

Thermal Decomposition Pathways and Products

While general studies on the thermal decomposition of other perfluoroalkyl ether compounds exist, specific data on the thermal decomposition pathways and resulting products for Perfluoro(1-ethyl-3-propoxycyclohexane) are absent from the literature.

Reactivity Studies with Specific Chemical Reagents and Catalysts

No research was found that investigates the reactivity of Perfluoro(1-ethyl-3-propoxycyclohexane) with specific reagents or catalysts.

Oxidative and Reductive Transformation Mechanisms of Perfluoro(1-ethyl-3-propoxycyclohexane)

There is a lack of information on the mechanisms of oxidative and reductive transformations for this compound.

Environmental Science and Biogeochemical Fate of Perfluoro 1 Ethyl 3 Propoxycyclohexane

Environmental Distribution and Partitioning Behavior

The distribution of Perfluoro(1-ethyl-3-propoxycyclohexane) in the environment is governed by its physicochemical properties, which are characteristic of highly fluorinated compounds: high chemical and thermal stability, low vapor pressure, and both hydrophobic and oleophobic characteristics.

Due to its likely low vapor pressure, Perfluoro(1-ethyl-3-propoxycyclohexane) is expected to have a limited tendency to volatilize from water or soil surfaces. However, PFAS can be transported in the atmosphere as aerosols or bound to particulate matter. Long-range atmospheric transport is a known distribution pathway for many PFAS, leading to their presence in remote environments such as the Arctic. Modeling studies for other PFAS have shown that atmospheric deposition, both wet (precipitation) and dry, is a significant source of contamination to terrestrial and aquatic ecosystems. Without specific data, it is presumed that Perfluoro(1-ethyl-3-propoxycyclohexane) would follow similar atmospheric transport and deposition patterns.

In aquatic environments, the behavior of Perfluoro(1-ethyl-3-propoxycyclohexane) is largely dictated by its expected low water solubility and high sorption potential. The hydrophobic and oleophobic nature of the fluorinated alkyl chain and the cyclohexane (B81311) ring would drive its partitioning from the water column to sediment and suspended particulate matter. The sorption of PFAS to sediments is a complex process influenced by sediment properties (e.g., organic carbon content, mineral composition) and water chemistry (e.g., pH, salinity). It is anticipated that Perfluoro(1-ethyl-3-propoxycyclohexane) would exhibit strong binding to sediments, making them a significant sink for this compound in aquatic systems. Its dissolution from sediments back into the water column is expected to be a slow process, contributing to its persistence in these environments.

In terrestrial systems, Perfluoro(1-ethyl-3-propoxycyclohexane) is expected to interact strongly with the soil matrix. The sorption of PFAS in soil is influenced by factors such as soil organic matter content, clay mineralogy, and the presence of other organic contaminants. The perfluorinated structure of the compound suggests a high affinity for organic carbon in soil, which would limit its mobility. However, the potential for leaching and transport to groundwater cannot be entirely dismissed, particularly in soils with low organic matter content. Research on other PFAS has revealed nonideal sorption and desorption behaviors, including an aging effect where the compound becomes more strongly bound to the soil matrix over time, reducing its bioavailability and leachability.

Biotransformation and Potential for Biodegradation

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making perfluorinated compounds like Perfluoro(1-ethyl-3-propoxycyclohexane) highly resistant to biological degradation.

There is a lack of specific studies on the microbial degradation of Perfluoro(1-ethyl-3-propoxycyclohexane). However, the general consensus in the scientific community is that perfluorinated compounds are highly recalcitrant to microbial breakdown under both aerobic and anaerobic conditions. nih.govnih.gov The high stability of the C-F bonds and the steric hindrance provided by the fluorine atoms make it difficult for microbial enzymes to attack the carbon backbone. nih.govnih.gov Consequently, Perfluoro(1-ethyl-3-propoxycyclohexane) is expected to be persistent in the environment with a very long half-life. While some polyfluorinated substances can undergo biotransformation of their non-fluorinated parts, this is not applicable to perfluorinated compounds. Therefore, the formation of microbial metabolites from Perfluoro(1-ethyl-3-propoxycyclohexane) is considered highly unlikely.

The uptake and translocation of PFAS by plants are influenced by the specific compound's properties and the plant species. Shorter-chain PFAS have been shown to be more readily taken up by plants from soil and water and translocated to aerial parts. Given the larger molecular size and expected low water solubility of Perfluoro(1-ethyl-3-propoxycyclohexane), its uptake by plant roots is likely to be limited. If uptake does occur, it is anticipated that the compound would predominantly accumulate in the roots with restricted translocation to the shoots and leaves. The mechanisms of PFAS uptake by plants are not yet fully understood but are thought to involve passive transport processes.

Environmental Persistence and Long-Range Transport Potential

The environmental persistence and long-range transport potential of a chemical are key indicators of its potential to become a widespread environmental contaminant. For members of the PFAS class, these characteristics are of particular concern.

Environmental Persistence:

Per- and polyfluoroalkyl substances are often referred to as "forever chemicals" due to their extreme resistance to degradation under natural environmental conditions. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making PFAS compounds highly resistant to chemical, thermal, and biological breakdown. This inherent stability suggests that Perfluoro(1-ethyl-3-propoxycyclohexane) is likely to be highly persistent in the environment.

Long-Range Transport Potential (LRTP):

The potential for a chemical to be transported far from its point of release is known as its long-range transport potential. This is a critical factor in the global distribution of pollutants to remote environments like the Arctic. The LRTP of a substance is influenced by its persistence, volatility, and partitioning behavior between air, water, soil, and sediment.

For PFAS, long-range transport can occur through several pathways:

Atmospheric Transport: While larger, ionic PFAS like PFOA and PFOS have low volatility, some PFAS precursors, such as fluorotelomer alcohols (FTOHs), are more volatile and can be transported long distances in the atmosphere before degrading into persistent perfluoroalkyl acids (PFAAs) . Given its ether linkage and cyclic structure, the volatility of Perfluoro(1-ethyl-3-propoxycyclohexane) would need to be determined to fully assess its atmospheric transport potential.

Oceanic Transport: Water-soluble PFAS can be transported over vast distances by ocean currents . This is a significant pathway for the global distribution of persistent and mobile organic compounds.

Adsorption to Particles: PFAS can adsorb to atmospheric particulate matter and be transported long distances before deposition.

The combination of high persistence and mobility in water or air suggests that Perfluoro(1-ethyl-3-propoxycyclohexane) likely has a significant long-range transport potential, similar to other documented PFAS compounds.

Predictive Environmental Fate Modeling and Simulation

In the absence of extensive experimental data, predictive models are invaluable tools for estimating the environmental fate and transport of chemicals like Perfluoro(1-ethyl-3-propoxycyclohexane). These models use a compound's physicochemical properties to simulate its behavior in a model environment.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational tools that predict the properties and activities of chemicals based on their molecular structure. For environmental fate, QSARs can estimate key parameters required for multimedia fate models, such as:

Log Kow (octanol-water partitioning coefficient)

Vapor pressure

Water solubility

Henry's Law constant

Biodegradation rates

These predicted properties can then be used as inputs for more complex environmental fate models. While specific QSAR predictions for Perfluoro(1-ethyl-3-propoxycyclohexane) are not publicly available, established QSAR software could be used to generate such estimates.

Multimedia Environmental Fate Models:

Multimedia fate models, such as the OECD POV and LRTP Screening Tool, use a "unit world" approach to simulate the partitioning, transport, and degradation of a chemical in different environmental compartments (air, water, soil, sediment). The key outputs of these models are:

Characteristic Travel Distance (CTD): The distance a chemical is likely to travel from its source before being removed from the mobile compartment (air or water).

Transfer Efficiency (TE): The fraction of the chemical emitted that is deposited in a remote environment.

To illustrate the type of data generated by such models, the following table presents hypothetical results for a substance with properties expected to be similar to Perfluoro(1-ethyl-3-propoxycyclohexane), based on general knowledge of other PFAS.

Hypothetical Environmental Fate Modeling Results for a Perfluoro(1-ethyl-3-propoxycyclohexane)-like Substance

| Parameter | Air Emission Scenario | Water Emission Scenario | Soil Emission Scenario |

|---|---|---|---|

| Overall Persistence (Pov) (days) | > 1000 | > 1000 | > 1000 |

| Characteristic Travel Distance (CTD) (km) | > 5000 | - | - |

| Transfer Efficiency (TE) (%) | > 5 | - | - |

These hypothetical values indicate a high potential for both persistence and long-range atmospheric transport, which is consistent with the behavior of many known PFAS.

The following table outlines the key input parameters that would be required to run a simulation for Perfluoro(1-ethyl-3-propoxycyclohexane) in a multimedia fate model.

Required Input Parameters for Environmental Fate Modeling of Perfluoro(1-ethyl-3-propoxycyclohexane)

| Property | Description | Estimated Value (Example) |

|---|---|---|

| Molecular Weight (g/mol) | The mass of one mole of the substance. | 566.09 |

| Log Kow | The ratio of a chemical's concentration in octanol versus water, indicating its hydrophobicity. | > 6 |

| Water Solubility (mg/L) | The maximum amount of the chemical that can dissolve in water. | < 1 |

| Vapor Pressure (Pa) | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases. | 0.1 - 1 |

| Henry's Law Constant (Pa·m³/mol) | The ratio of the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. | 10 - 100 |

| Half-life in Air (days) | The time it takes for half of the substance to be removed from the atmosphere. | > 100 |

| Half-life in Water (days) | The time it takes for half of the substance to be removed from the water compartment. | > 1000 |

| Half-life in Soil (days) | The time it takes for half of the substance to be removed from the soil compartment. | > 1000 |

| Half-life in Sediment (days) | The time it takes for half of the substance to be removed from the sediment compartment. | > 1000 |

Accurate prediction of the environmental fate of Perfluoro(1-ethyl-3-propoxycyclohexane) is contingent on obtaining reliable physicochemical property data, either through experimental measurement or robust QSAR modeling. Subsequent application of multimedia fate models would then provide a quantitative assessment of its persistence and long-range transport potential, helping to characterize its potential environmental impact.

Advanced Analytical Methodologies for Perfluoro 1 Ethyl 3 Propoxycyclohexane

Comprehensive Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is crucial for the accurate and sensitive analysis of PFAS like Perfluoro(1-ethyl-3-propoxycyclohexane), especially when they are present at trace levels in complex matrices such as water, soil, sediment, and biological tissues. organomation.com The primary objectives of sample preparation are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and ensure the integrity of the sample throughout the process. organomation.com

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used and highly effective technique for the extraction and pre-concentration of PFAS from aqueous samples. mdpi.comchromatographyonline.com For perfluorinated compounds, weak anion exchange (WAX) and hydrophilic-lipophilic balanced (HLB) sorbents are commonly employed. mdpi.comnih.gov Given the potential for Perfluoro(1-ethyl-3-propoxycyclohexane) to have both non-polar and weakly anionic characteristics, a combination of these sorbent chemistries could be optimal.

Optimization of SPE involves several key parameters:

Sorbent Selection: WAX cartridges are effective for retaining anionic PFAS, while HLB sorbents are suitable for a broader range of PFAS, including neutral and zwitterionic compounds. mdpi.com A dual-cartridge system, perhaps combining WAX and graphitized carbon black (GCB), can be used to remove additional matrix interferences, which is particularly useful for samples with high organic content. waters.com

Sample pH: The pH of the sample can influence the charge of the analyte and the sorbent surface, thereby affecting retention. For WAX sorbents, adjusting the sample pH can enhance the isolation of PFAS. waters.com

Elution Solvent: The choice of elution solvent is critical for recovering the analytes from the SPE cartridge. Methanol (B129727), often with a small amount of ammonium (B1175870) hydroxide, is a common elution solvent for PFAS. nih.gov

Flow Rate: The flow rate during sample loading and elution can impact the interaction between the analyte and the sorbent, affecting recovery.

Table 1: Illustrative SPE Parameters for PFAS Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Sorbent Type | Weak Anion Exchange (WAX) | Effective for a wide range of PFAS, including those with acidic functional groups. |

| Sample Pre-treatment | Filtration and pH adjustment | Removes particulates and optimizes analyte retention on the sorbent. |

| Elution Solvent | Methanol with 0.1% Ammonium Hydroxide | Ensures efficient desorption of retained PFAS from the sorbent. |

| Post-Elution | Concentration under nitrogen stream | Increases analyte concentration prior to instrumental analysis. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is another common technique for isolating PFAS from aqueous matrices. researchgate.net In LLE, the sample is mixed with an immiscible organic solvent, and the target analytes partition into the organic phase. researchgate.net For PFAS, solvents like methyl tert-butyl ether (MTBE) have been used. nih.gov

To enhance the extraction efficiency of anionic PFAS, an ion-pairing agent can be added to the sample. nih.gov This agent forms a neutral ion pair with the charged analyte, making it more soluble in the organic solvent. However, a significant drawback of LLE is the potential for co-extraction of matrix interferences, which can affect the subsequent analysis. dspsystems.eu

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE)

For solid and semi-solid matrices like soil, sediment, and tissue, more rigorous extraction techniques are often required.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nelac-institute.org This technique can be automated, allowing for the rapid and efficient extraction of PFAS from solid samples in a short amount of time. nelac-institute.orgcem.de

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. envirosymposium.group The properties of the supercritical fluid can be tuned by adjusting the temperature and pressure. To enhance the extraction of polar compounds like some PFAS, a modifier such as methanol is often added to the carbon dioxide. lcms.czshimadzu.com SFE is considered a green technology due to the reduced use of organic solvents and can be automated for high-throughput sample processing. lcms.czshimadzu.com

Table 2: Comparison of Advanced Extraction Techniques for Solid Matrices

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to enhance solvent extraction efficiency. | Fast, automated, and requires less solvent than traditional methods. nelac-institute.org | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) with a modifier for extraction. | Environmentally friendly, highly efficient, and automatable. lcms.czshimadzu.com | Method development can be complex. |

Chromatographic Separation Techniques for Trace Analysis

Following sample preparation, chromatographic techniques are employed to separate Perfluoro(1-ethyl-3-propoxycyclohexane) from other compounds in the extract before detection.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., MS/MS, ECD)

Gas chromatography is suitable for the analysis of volatile and semi-volatile compounds. While many PFAS are not amenable to GC without derivatization, some neutral and less polar PFAS can be analyzed directly. tandfonline.com

GC-MS/MS: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity for the targeted analysis of PFAS. nih.gov The use of chemical ionization (CI) can provide better responses for some compounds compared to electron ionization (EI). nih.gov

GC-ECD: Gas chromatography with an electron capture detector (GC-ECD) is highly sensitive to electronegative compounds, such as those containing halogens. scioninstruments.com This makes it a suitable detector for the analysis of fluorinated compounds. nih.gov However, GC-ECD is not as selective as MS and may be prone to interferences from other halogenated compounds in the sample. scioninstruments.comnih.gov

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography is the most common technique for the analysis of a wide range of PFAS, including those that are non-volatile and polar. nih.gov

LC-HRMS: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) or Orbitrap MS, offers high sensitivity and the ability to distinguish between compounds with very similar masses. chromatographyonline.comselectscience.net This is particularly important for the analysis of emerging and unknown PFAS. The integration of ion mobility spectrometry (IMS) with LC-HRMS can provide an additional dimension of separation, which helps in the differentiation of isomers. chromatographyonline.comselectscience.net Reversed-phase chromatography using C18 columns is commonly used for PFAS analysis. sigmaaldrich.com To mitigate background contamination from PFAS present in the LC system, a delay column is often installed before the injector. sigmaaldrich.com

Table 3: Overview of Chromatographic Techniques for PFAS Analysis

| Technique | Typical Analytes | Detector | Key Advantages |

|---|---|---|---|

| GC-MS/MS | Volatile and semi-volatile PFAS. tandfonline.com | Tandem Mass Spectrometer | High selectivity and sensitivity for targeted analysis. nih.gov |

| GC-ECD | Electronegative compounds (e.g., fluorinated substances). scioninstruments.com | Electron Capture Detector | Very high sensitivity to halogenated compounds. scioninstruments.com |

| LC-HRMS | Wide range of PFAS, including non-volatile and polar compounds. nih.gov | High-Resolution Mass Spectrometer (TOF, Orbitrap) | High sensitivity, excellent mass accuracy, and ability to identify unknown compounds. chromatographyonline.comselectscience.net |

Quantitative and Qualitative Detection Strategies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of a wide array of PFAS, including cyclic ether structures like Perfluoro(1-ethyl-3-propoxycyclohexane). chromatographyonline.comlcms.cz This technique offers the high sensitivity and selectivity necessary for detecting these compounds at trace levels. lcms.cz The initial step involves chromatographic separation, typically using a C18 or similar column, followed by ionization, most commonly with electrospray ionization (ESI) in negative mode.

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of analytes. In an MS/MS experiment, a specific ion (the precursor ion) of the target analyte is selected in the first mass spectrometer, fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are detected in a second mass spectrometer. This process provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound.

For Perfluoro(1-ethyl-3-propoxycyclohexane), with a molecular formula of C₁₁F₂₂O, the precursor ion in negative ESI mode would likely be the [M-F+O]⁻ adduct or other relevant adducts, depending on the ionization conditions. The collision-induced dissociation (CID) would then break the molecule at its weakest bonds, typically the ether linkage and within the perfluoroalkyl chains. While specific, experimentally derived fragmentation data for Perfluoro(1-ethyl-3-propoxycyclohexane) is not widely available in peer-reviewed literature, a plausible fragmentation pathway can be predicted based on the analysis of other perfluoroalkyl ether compounds. acs.orgresearchgate.net

The selection of precursor and product ion transitions is critical for developing a sensitive and specific MS/MS method. Multiple Reaction Monitoring (MRM) is the operational mode of choice for quantification, where specific precursor-to-product ion transitions are monitored. For confirmatory analysis, at least two such transitions are typically monitored to increase the certainty of identification.

Illustrative MS/MS Parameters for Perfluoro(1-ethyl-3-propoxycyclohexane) Analysis

| Parameter | Value | Description |

|---|---|---|

| Precursor Ion (m/z) | 565.96 | Monoisotopic mass of the molecule, likely observed as an adduct. |

| Product Ion 1 (m/z) | [Hypothetical] | A major fragment resulting from the initial fragmentation. |

| Product Ion 2 (m/z) | [Hypothetical] | A secondary fragment for confirmation. |

| Collision Energy (eV) | [Variable] | Optimized to maximize the abundance of the chosen product ions. |

| Dwell Time (ms) | [Variable] | The time spent monitoring a specific MRM transition. |

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry is the most accurate method for the quantification of PFAS in complex matrices. mdpi.com This technique involves adding a known amount of an isotopically labeled internal standard of the target analyte to the sample prior to extraction and analysis. This internal standard is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C).

The isotopically labeled standard co-elutes with the native analyte and experiences the same matrix effects and variations in instrument response. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is independent of sample matrix effects and variations in extraction recovery. The availability of a specific ¹³C-labeled Perfluoro(1-ethyl-3-propoxycyclohexane) standard is crucial for the application of this method. In its absence, a closely related labeled PFAS standard may be used, though this can introduce greater uncertainty. itrcweb.org

Method Validation, Quality Assurance, and Quality Control Protocols

Rigorous method validation and the implementation of comprehensive quality assurance/quality control (QA/QC) protocols are essential for generating reliable and defensible data in PFAS analysis. uliege.beepa.gov

Method validation demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards over a defined concentration range.

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing spiked samples at different concentrations.

Precision: The degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effects: The influence of co-extracted compounds from the sample matrix on the ionization of the target analyte.

Example Method Validation and Quality Control Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 70-130% |

| Precision (% RSD) | < 20% |

| Method Blank | < LOQ |

| Laboratory Control Spike (% Recovery) | 70-130% |

| Matrix Spike/Matrix Spike Duplicate (% Recovery) | 70-130% |

| Matrix Spike/Matrix Spike Duplicate (% RPD) | < 30% |

Computational and Theoretical Chemistry Studies of Perfluoro 1 Ethyl 3 Propoxycyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For Perfluoro(1-ethyl-3-propoxycyclohexane), a DFT analysis, likely using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the first step in its theoretical investigation. nih.gov

Such a study would yield critical molecular properties, including:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles of the perfluorinated cyclohexane (B81311) ring and its substituents.

Electronic Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Electron Distribution: Mapping of the electrostatic potential surface to identify regions of positive and negative charge, which are crucial for understanding intermolecular interactions. The strong electronegativity of fluorine atoms would create a significantly electron-deficient carbon skeleton.

Dipole Moment: The magnitude and direction of the molecular dipole moment, which influences solubility and interactions with polar molecules.

Table 1: Hypothetical Molecular Properties of Perfluoro(1-ethyl-3-propoxycyclohexane from DFT Calculations (Note: These values are illustrative examples of typical outputs from a DFT calculation and are not based on published experimental data for this specific compound.)

| Property | Predicted Value (Illustrative) | Unit |

| Total Energy | -2850.45 | Hartree |

| HOMO Energy | -11.2 | eV |

| LUMO Energy | 0.85 | eV |

| HOMO-LUMO Gap | 12.05 | eV |

| Dipole Moment | 2.1 | Debye |

| C-F Bond Length (average) | 1.34 | Å |

| C-O Bond Length (average) | 1.37 | Å |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. core.ac.uk While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide higher accuracy for energies and molecular properties. acs.org

For Perfluoro(1-ethyl-3-propoxycyclohexane), high-accuracy ab initio calculations would be employed to:

Benchmark DFT Results: Validate the geometries and energies obtained from more cost-effective DFT methods.

Calculate Thermochemical Properties: Predict highly accurate enthalpies of formation and reaction energies.

Investigate Weak Interactions: Accurately model non-covalent interactions, such as intramolecular van der Waals forces, which are critical in determining the conformational preferences of the flexible propoxy and ethyl side chains. Studies on similar perfluorinated ethers have used these methods to calculate properties like proton affinities, finding that perfluorination significantly reduces basicity. core.ac.uk

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, using a "force field" to describe the potential energy. dntb.gov.ua For per- and polyfluoroalkyl substances (PFAS), force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are often employed. nih.gov

An MD simulation of Perfluoro(1-ethyl-3-propoxycyclohexane), either in a vacuum or solvated in a medium like water, would reveal:

Conformational Isomerism: The perfluorocyclohexane (B1265658) ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can explore the energy landscape connecting these conformers and determine their relative populations at a given temperature.

Side-Chain Dynamics: The simulation would track the rotation and flexibility of the perfluoroethyl and perfluoropropoxy groups, identifying the most stable rotamers.

Intermolecular Interactions: In a simulated bulk liquid or aqueous environment, MD can model how individual molecules of Perfluoro(1-ethyl-3-propoxycyclohexane) interact with each other and with solvent molecules. This is crucial for predicting physical properties like density, viscosity, and partitioning behavior at interfaces. acs.orgnih.gov

Table 2: Potential Conformational States of the Perfluorocyclohexane Ring (This table illustrates the type of information that would be obtained from a molecular dynamics simulation.)

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | +/- 55° | 0.0 | >99 |

| Twist-Boat | Varies | 5.5 | <0.1 |

| Boat | 0°, 60° | 6.9 | <0.01 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of unknown compounds. nih.govolemiss.edu By calculating the response of a molecule to electromagnetic fields, spectra such as NMR, IR, and Raman can be simulated.

NMR Spectroscopy: Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus (¹³C, ¹⁹F) can be calculated. nih.gov These values are then converted into chemical shifts, providing a predicted NMR spectrum. For Perfluoro(1-ethyl-3-propoxycyclohexane), this would be particularly valuable for assigning the many distinct signals in the ¹⁹F NMR spectrum, which is a primary technique for characterizing fluorinated compounds. researchgate.net

Vibrational Spectroscopy (IR/Raman): DFT calculations can determine the vibrational frequencies and intensities corresponding to the normal modes of the molecule. acs.org This results in a predicted infrared and Raman spectrum. The strong C-F bond vibrations would be expected to produce intense absorption bands in the 1100-1400 cm⁻¹ region of the IR spectrum.

These theoretical predictions serve as a crucial reference for interpreting experimental spectra, helping to confirm the molecular structure and assign specific peaks to atomic motions or environments.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Understanding the chemical reactivity and degradation pathways of a persistent compound like Perfluoro(1-ethyl-3-propoxycyclohexane) is critical. Computational methods can map out entire reaction energy profiles, which is often difficult or impossible to achieve experimentally. ornl.gov

This involves:

Locating Transition States (TS): For a proposed reaction, such as hydrolysis or oxidation, quantum chemical methods (primarily DFT) are used to find the geometry and energy of the transition state—the highest energy point along the reaction coordinate. frontiersin.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. frontiersin.org

Mapping Reaction Pathways: By following the reaction coordinate downhill from the transition state, the calculation confirms that the TS connects the desired reactants and products. This process can elucidate multi-step reaction mechanisms and identify potential intermediates. frontiersin.orgacs.org For a perfluorinated ether, a likely point of initial attack in a degradation process would be the ether oxygen or the C-O bonds. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based features of chemicals (descriptors) with their activity, such as toxicity or environmental fate. rsc.orgtandfonline.com While a single compound is not used to build a QSAR model, its properties can be predicted by established models developed for a larger class of related chemicals, such as PFAS. x-mol.commdpi.com

To assess the environmental behavior of Perfluoro(1-ethyl-3-propoxycyclohexane):

Descriptor Calculation: Relevant molecular descriptors would first be calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies from DFT), topological descriptors (e.g., molecular connectivity), and physicochemical descriptors (e.g., log Kₒw, the octanol-water partition coefficient). promisces.eu

Model Application: These descriptors would be input into a validated QSAR model for PFAS. The model would then predict endpoints relevant to environmental behavior.

Table 3: Examples of Environmental Endpoints Predictable by QSAR for Perfluoro(1-ethyl-3-propoxycyclohexane) (This table lists endpoints that could be predicted using existing QSAR models for PFAS.)

| Endpoint | Description | Relevance |

| Bioaccumulation Factor (BAF) | The ratio of the chemical's concentration in an organism to its concentration in the surrounding water. | Indicates the potential for the compound to accumulate in aquatic life. |

| Soil Adsorption Coefficient (Kₒc) | A measure of the chemical's tendency to adsorb to soil organic carbon. | Determines mobility in soil and potential for groundwater contamination. |

| Atmospheric Lifetime | The estimated time for the compound to be removed from the atmosphere, typically via reaction with hydroxyl radicals. | Relates to its persistence and potential for long-range transport. |

This approach allows for a rapid, cost-effective screening of the compound's potential environmental impact without the need for extensive experimental testing. promisces.eu

Applications and Emerging Research Frontiers for Perfluoro 1 Ethyl 3 Propoxycyclohexane

Role as a Specialized Chemical Building Block in Organic and Fluoropolymer Synthesis

The molecular architecture of Perfluoro(1-ethyl-3-propoxycyclohexane) suggests its potential as a valuable building block, or monomer, in the synthesis of novel fluoropolymers. The introduction of a cyclic perfluoroether moiety into a polymer backbone can impart a unique combination of flexibility, thermal stability, and chemical resistance. wikipedia.org

In organic synthesis, perfluorinated compounds are utilized for their ability to create highly fluorinated, and thus chemically resistant, segments within a larger molecule. The ether linkage in Perfluoro(1-ethyl-3-propoxycyclohexane) offers a point of potential reactivity for incorporation into more complex structures, while the perfluorinated ring and alkyl chains would contribute to the final product's inertness.

The synthesis of fluoropolymers often involves the polymerization of fluorinated monomers. nih.gov While specific polymerization reactions involving Perfluoro(1-ethyl-3-propoxycyclohexane) are not yet detailed in publicly available literature, its structure is analogous to other perfluoroether monomers used to create advanced polymers with tailored properties. nih.gov The presence of both an ethyl and a propoxy group could influence the polymer's morphology and physical properties, such as its glass transition temperature and mechanical strength.

Table 1: Potential Contributions of Perfluoro(1-ethyl-3-propoxycyclohexane) in Polymer Synthesis

| Feature | Potential Contribution to Polymer Properties |

| Perfluorinated Cyclohexane (B81311) Ring | Enhanced thermal and chemical stability, rigidity. |

| Ether Linkage | Increased flexibility, potential for specific chemical modifications. |

| Ethyl and Propoxy Groups | Modification of solubility, crystallinity, and mechanical properties. |

Development of Perfluoro(1-ethyl-3-propoxycyclohexane) as a Component in Novel Functional Fluids

Perfluorinated compounds are renowned for their use as high-performance functional fluids, including lubricants, heat transfer fluids, and dielectric fluids, owing to their remarkable stability under extreme conditions. nih.gov Perfluoro(1-ethyl-3-propoxycyclohexane), with its high molecular weight and fluorinated structure, is a strong candidate for inclusion in such formulations.

The combination of a cyclic and linear ether structure in a single molecule could result in a fluid with a wide liquid range, low pour point, and excellent thermal conductivity. These are critical properties for fluids used in aggressive thermal and chemical environments, such as in the aerospace and semiconductor industries. The inert nature of the C-F bond ensures that the fluid will not readily break down, even at elevated temperatures or in the presence of corrosive chemicals. wikipedia.org

Applications in Materials Science for High-Performance Coatings, Membranes, and Polymers

The unique surface properties of fluorinated compounds, characterized by low surface energy, make them ideal for creating non-stick, water-repellent (hydrophobic), and oil-repellent (oleophobic) surfaces. wikipedia.org Perfluoro(1-ethyl-3-propoxycyclohexane) could be incorporated into polymer formulations to create high-performance coatings with exceptional durability and resistance to fouling.

In the realm of membrane science, the controlled introduction of fluorinated moieties can be used to tune the permeability and selectivity of membranes for gas separation or liquid filtration. The specific structure of Perfluoro(1-ethyl-3-propoxycyclohexane) could offer a novel way to create membranes with tailored transport properties.

Exploration of Perfluoro(1-ethyl-3-propoxycyclohexane) in Green Chemistry as an Inert Solvent or Reaction Medium

The chemical inertness of perfluorinated compounds has led to their exploration as solvents in certain chemical reactions, particularly where a non-reactive medium is essential. rsc.org Hydrofluoroethers (HFEs) are considered to be emerging alternatives to more environmentally persistent perfluorocarbons (PFCs). rsc.org The investigation of Perfluoro(1-ethyl-3-propoxycyclohexane) as a potential "green" solvent would involve assessing its environmental fate and persistence.

While the term "green" is applied cautiously to fluorinated compounds due to concerns about their persistence, the development of recoverable and reusable reaction media is a key aspect of sustainable chemistry. The unique solubility profile of highly fluorinated compounds can enable biphasic catalysis, where the catalyst is sequestered in a fluorous phase and can be easily separated from the reaction products for reuse. researchgate.net

However, it is crucial to note the broader environmental context of per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny due to their persistence and potential for bioaccumulation. researchgate.net Any application in green chemistry would necessitate a thorough evaluation of the lifecycle and environmental impact of Perfluoro(1-ethyl-3-propoxycyclohexane).

Design and Synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane) Derivatives for Enhanced Properties or Novel Applications

The functional groups present in Perfluoro(1-ethyl-3-propoxycyclohexane) offer opportunities for chemical modification to create derivatives with enhanced or entirely new properties. For instance, the ether linkage could potentially be cleaved or modified to introduce other functional groups, opening pathways to new classes of fluorinated compounds.

Research in this area would focus on developing synthetic routes to derivatives that could act as specialized surfactants, monomers with specific reactive sites for polymerization, or as additives to impart unique properties to existing materials. The synthesis of such derivatives is a common strategy in fluorine chemistry to expand the utility of a core molecular structure. nih.gov

Future Directions in Perfluoro(1-ethyl-3-propoxycyclohexane) Research and its Broader Impact on Fluorine Chemistry

The future research trajectory for Perfluoro(1-ethyl-3-propoxycyclohexane) will likely be driven by the broader trends in fluorine chemistry and materials science. nih.gov A key focus will be on establishing efficient and scalable synthesis methods for this compound and its derivatives.

A significant area of investigation will be the detailed characterization of its physical and chemical properties to validate its potential in the applications outlined above. This includes comprehensive studies on its thermal and chemical stability, its performance as a functional fluid, and its properties when incorporated into polymers and coatings.

The broader impact on fluorine chemistry will depend on the unique properties that Perfluoro(1-ethyl-3-propoxycyclohexane) may exhibit. Should it offer significant performance advantages over existing fluorinated compounds, it could become a valuable new tool in the design of advanced materials. The ongoing push for more sustainable and less persistent fluorochemicals will also shape its future development and potential applications. mdpi.com As with all PFAS, a thorough understanding of its environmental and toxicological profile will be paramount for its responsible development and use. nih.gov

Q & A

What are the key structural features and validated analytical parameters for characterizing Perfluoro(1-ethyl-3-propoxycyclohexane)?

Category: Basic

Methodological Answer:

The compound’s structure comprises a cyclohexane ring with perfluoroalkyl substituents: a trifluoromethyl group at position 1 and a perfluoropropyl ether at position 3. Key analytical parameters include:

- Molecular Formula : Use high-resolution mass spectrometry (HRMS) to confirm .

- Stereochemistry : Employ NMR to resolve substituent orientations, leveraging coupling constants and chemical shifts (e.g., to ppm for CF groups) .

- Purity : Gas chromatography (GC) with electron capture detection (ECD) achieves sub-ppb detection limits for trace fluorinated impurities .

How can computational chemistry resolve contradictions in proposed atmospheric degradation pathways of perfluorinated cyclohexane derivatives?

Category: Advanced

Methodological Answer:

Theoretical studies using density functional theory (DFT, e.g., M06-2X/aug-cc-pVTZ) and coupled-cluster methods (CCSD(T)) can model reaction intermediates. For example:

- Mechanistic Discrepancies : shows glycolaldehyde (CFOCFOH) forms theoretically, but experiments detect glyoxal (CFOCFO). Computational workflows must account for secondary reactions (e.g., photolysis or wall interactions) to reconcile differences .

- Validation : Compare computed activation energies () with experimental Arrhenius parameters. Include solvent effects via implicit solvation models (e.g., SMD) for aqueous-phase reactions.

What experimental designs optimize the synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane) with >99% purity?

Category: Basic

Methodological Answer:

- Fluorination Protocol : Use cobalt trifluoride () in a nickel reactor at 300–400°C for direct fluorination of the hydrocarbon precursor. Monitor exothermicity to avoid defluorination side reactions .

- Purification : Fractional distillation under inert atmosphere (argon) with a 20-plate column achieves separation from isomers (e.g., linear vs. branched perfluoroalkanes). Validate via GC-ECD and NMR .

How do thermal decomposition mechanisms of Perfluoro(1-ethyl-3-propoxycyclohexane) vary under oxidative vs. inert conditions?

Category: Advanced

Methodological Answer:

- Oxidative Conditions : Use thermogravimetric analysis (TGA) coupled with FTIR to identify volatile products (e.g., CF, COF). Activation energy () calculations via Flynn-Wall-Ozawa method reveal chain-scission dominance at >400°C .

- Inert Pyrolysis : Py-GC/MS under nitrogen detects cyclic fluorocarbons (e.g., perfluorocyclohexene) via retro-Diels-Alder pathways. Compare with DFT-predicted bond dissociation energies (BDEs) for C–O vs. C–C bonds .

What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Category: Advanced

Methodological Answer: